molecular formula C29H25N3O2S B2951925 2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 866873-25-8

2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2951925
CAS No.: 866873-25-8
M. Wt: 479.6
InChI Key: SQPCXOUMJVKXBR-UHFFFAOYSA-N
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Description

2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C29H25N3O2S and its molecular weight is 479.6. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S/c1-19-9-7-13-22-17-23-28(34-26(19)22)30-27(21-11-3-2-4-12-21)31-29(23)35-18-25(33)32-16-8-14-20-10-5-6-15-24(20)32/h2-7,9-13,15H,8,14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPCXOUMJVKXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N4CCCC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H25N3O2SC_{29}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 485.58 g/mol. The structure features a chromeno-pyrimidine core linked to a tetrahydroquinoline moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC29H25N3O2S
Molecular Weight485.58 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits significant anticancer , antimicrobial , and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological macromolecules, including enzymes and receptors involved in disease processes.

Anticancer Activity

Studies have shown that the compound can inhibit the proliferation of cancer cells through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and survival pathways.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Antimicrobial Properties

The compound has demonstrated activity against various pathogens:

  • Bacterial Inhibition : It shows effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary tests indicate antifungal properties that warrant further exploration.

Anti-inflammatory Effects

The compound's anti-inflammatory activity may be linked to its ability to modulate cytokine production and inhibit inflammatory pathways.

The mechanism of action involves binding to specific molecular targets:

  • Target Interaction : The chromeno[2,3-d]pyrimidine core interacts with enzymes and receptors, potentially altering their activity.
  • Pathway Modulation : By affecting signaling pathways related to cell proliferation and inflammation, the compound can exert its therapeutic effects.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast and prostate cancer cell lines.
    • Cell Lines Tested : MCF7 (breast cancer), PC3 (prostate cancer)
    • IC50 Values : Approximately 15 µM for MCF7 and 20 µM for PC3.
  • Antimicrobial Assays : Another study evaluated its antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chromeno[2,3-d]pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
4H-Chromene DerivativesContains chromene ringAnticancer, antimicrobial
5H-Chromeno[2,3-D]pyrimidine DerivativesSimilar pyrimidine structureAnticancer properties
Pyrazolo[3,4-D]pyrimidine DerivativesDifferent heterocyclic structureAntimicrobial effects

The unique combination of functional groups in this compound enhances its efficacy compared to other structurally similar compounds.

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